Product packaging for 4-Ethynylpyridin-2(1H)-one(Cat. No.:CAS No. 1196152-08-5)

4-Ethynylpyridin-2(1H)-one

Cat. No.: B3059715
CAS No.: 1196152-08-5
M. Wt: 119.12
InChI Key: PWWRIYINHRKVFL-UHFFFAOYSA-N
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Description

Significance of Pyridin-2(1H)-one Scaffolds in Heterocyclic Chemistry

Pyridinones are a class of six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group. frontiersin.org Specifically, the pyridin-2(1H)-one (or 2-pyridone) structure is a versatile and privileged scaffold in medicinal chemistry and drug design. frontiersin.orgresearchgate.net These scaffolds are of significant interest due to their ability to act as hydrogen bond donors and acceptors, which allows for favorable interactions with biological targets. frontiersin.org

The pyridinone nucleus is found in numerous compounds exhibiting a broad spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. frontiersin.orgresearchgate.net Its structural versatility allows for modifications at various positions, enabling chemists to fine-tune the physicochemical and biological properties of the resulting molecules. nih.gov The pyridine (B92270) scaffold's ability to improve water solubility and its role as a bioisostere for other chemical groups like amides and phenols further enhance its utility in developing therapeutic agents. frontiersin.orgnih.gov The development of novel synthetic methods continues to expand the library of accessible pyridinone derivatives for biological screening. researchgate.netrsc.org

Role of Ethynyl (B1212043) Moieties in Organic Synthesis and Functional Materials

The ethynyl group (–C≡CH), a terminal alkyne, is a highly valuable functional group in modern organic synthesis. Its reactivity allows it to participate in a wide range of chemical transformations, making it a key building block for complex molecules. ontosight.ai Notable reactions involving the ethynyl moiety include Sonogashira cross-coupling, 'click' chemistry (such as copper-catalyzed azide-alkyne cycloaddition), and various cyclization reactions. bohrium.combeilstein-journals.orgresearchgate.net These reactions are known for their high efficiency and reliability, enabling the construction of diverse molecular architectures. bohrium.com

Beyond its role as a synthetic handle, the ethynyl group directly influences the properties of molecules. The rigid, linear geometry of the alkyne can be used to create well-defined molecular structures. acs.org Furthermore, the π-system of the triple bond can extend the conjugation of aromatic systems, which is crucial for developing functional materials with specific electronic and photophysical properties. acs.org Ethynyl-containing compounds have found applications in coordination polymers, where the C(sp)–H can act as a weak hydrogen-bond donor, influencing crystal packing and supramolecular structure. acs.org This functionality is exploited in the design of organic conductors, light-emitting materials, and biosensors. acs.orgresearchgate.net

Research Landscape and Future Directions for 4-Ethynylpyridin-2(1H)-one Derivatives

The chemical structure of this compound, featuring both a privileged heterocyclic scaffold and a versatile reactive group, positions it as a promising starting material for creating diverse and complex molecules. The research landscape for its derivatives is primarily focused on leveraging the ethynyl group for further molecular elaboration.

Synthetic Potential: The terminal alkyne in this compound is a gateway for a multitude of synthetic transformations. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reaction is a prime example, allowing for the facile connection of the pyridinone core to other molecules containing an azide (B81097) group. bohrium.com This method is widely used to create 1,2,3-triazole-linked conjugates, which are themselves important pharmacophores. bohrium.com Similarly, the Sonogashira coupling reaction enables the formation of carbon-carbon bonds between the ethynyl group and aryl or vinyl halides, providing access to extended π-conjugated systems. beilstein-journals.orgresearchgate.net

Table 2: Potential Synthetic Reactions for Derivatization

Reaction Type Reagent/Catalyst Resulting Structure Significance
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Organic Azide, Cu(I) Catalyst 1,4-disubstituted 1,2,3-triazole Links pyridinone to other fragments; triazoles are pharmacologically relevant. bohrium.com
Sonogashira Coupling Aryl/Vinyl Halide, Pd/Cu Catalyst Aryl/Vinyl-substituted alkyne Extends π-conjugation for materials science applications. beilstein-journals.orgmdpi.com
Cadiot-Chodkiewicz Coupling 1-Bromoalkyne, Cu(I) Salt Unsymmetrical diyne Creates extended, rigid molecular linkers. researchgate.net

| Ethynylation/Homocoupling | Oxidizing Agent (e.g., Cu(OAc)₂) | Butadiyne-linked dimer | Forms symmetrical molecules with potential for liquid crystals or polymers. researchgate.net |

Future Directions: Future research on this compound derivatives is expected to advance in two main directions:

Medicinal Chemistry: By using the ethynyl group as an anchor point, new libraries of compounds can be synthesized for high-throughput screening against various biological targets. The pyridinone core provides a foundation for biological activity, while the diverse functionalities that can be "clicked" on via the alkyne allow for systematic exploration of structure-activity relationships (SAR). frontiersin.orgbohrium.com This approach is valuable in the search for new kinase inhibitors, antiviral agents, and other therapeutics. frontiersin.orgacs.org

Materials Science: The ability to create extended conjugated systems through reactions like the Sonogashira coupling makes this compound an attractive building block for novel organic electronic materials. beilstein-journals.orgacs.org Derivatives could be investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as components of conductive polymers or metal-organic frameworks (MOFs). acs.orgacs.org The interplay between the pyridinone's hydrogen-bonding capabilities and the structural influence of the ethynyl-derived linkages could lead to materials with unique self-assembly and solid-state properties. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO B3059715 4-Ethynylpyridin-2(1H)-one CAS No. 1196152-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-6-3-4-8-7(9)5-6/h1,3-5H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWRIYINHRKVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=O)NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726185
Record name 4-Ethynylpyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196152-08-5
Record name 4-Ethynylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 4 Ethynylpyridin 2 1h One

Ethynyl (B1212043) Group Reactivity: Cycloadditions and Additions

The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, readily participating in various addition and cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgnih.gov This reaction is prized for its reliability, mild reaction conditions, and high yields. nih.govorganic-chemistry.org The mechanism, often referred to as the Huisgen 1,3-dipolar cycloaddition, involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. organic-chemistry.orgwikipedia.org The copper catalyst dramatically accelerates the reaction, often by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction, and ensures the specific formation of the 1,4-regioisomer. organic-chemistry.org

The general mechanism, as proposed by Fokin and coworkers, involves the formation of a copper(I)-alkynyl species. nih.gov The reaction can be catalyzed by various copper(I) sources, including copper(I) iodide, copper(I) triflate, or by the in situ reduction of copper(II) salts like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. beilstein-journals.org The reaction is compatible with a wide array of functional groups and can be performed in various solvents, including aqueous mixtures. organic-chemistry.orgbeilstein-journals.org

The reactivity in CuAAC can be influenced by the electronic properties of the alkyne. Alkynes with relatively acidic C-H bonds tend to exhibit higher reactivity. mdpi.com For instance, 2-ethynylpyridine (B158538) has been identified as a highly reactive alkyne in CuAAC reactions. nih.govmdpi.com

Table 1: Examples of CuAAC Reactions

Alkyne Azide Catalyst System Product Ref
Phenylacetylene Benzyl (B1604629) azide [Cu2(μ-Br)2(tBuImCH2pyCH2L)]2 1-Benzyl-4-phenyl-1H-1,2,3-triazole nih.gov
2-Ethynylpyridine Substituted benzyl azides Copper(I)-halide coordination polymers Pyridyl 1,2,3-triazoles nih.gov
Terminal Alkynes Organic Azides Cu(I) salts 1,4-disubstituted 1,2,3-triazoles organic-chemistry.org

Nucleophilic Additions and Hydrohalogenation

The ethynyl group of ethynylpyridines is susceptible to nucleophilic attack, a reaction that is enhanced by the pyridine (B92270) nitrogen. acs.orgnih.gov In the presence of hydrohalic acids (HX), the pyridine nitrogen is protonated, forming a pyridinium (B92312) salt. acs.orgnih.gov This protonation increases the electrophilicity of the alkyne, facilitating the nucleophilic attack of the halide ion. acs.orgnih.gov This process allows for the synthesis of 2-(2-haloethenyl)pyridines. acs.orgnih.gov

The reaction typically proceeds with high regio- and stereoselectivity. acs.org The spatial proximity of the halide counteranion to the activated ethynyl group in the pyridinium salt intermediate promotes the addition. acs.orgnih.gov While hydrochlorination, hydrobromination, and hydroiodination proceed readily, the reaction with weaker acids like acetic acid is less successful due to insufficient protonation of the pyridine ring. nih.gov

Table 2: Hydrohalogenation of Ethynylpyridines

Substrate Reagent Solvent Product Ref
2-Phenylethynylpyridine 12 M HCl MeCN 2-(2-Chloro-2-phenylethenyl)pyridine acs.orgnih.gov
2-Ethynylpyridine HBr - 2-(2-Bromoethenyl)pyridine acs.org

Note: The table is interactive and can be sorted by clicking on the column headers.

Metal-Mediated Alkyne Activation and Functionalization

The reactivity of the ethynyl group can be further modulated through interactions with various transition metals. These metals can act as π-Lewis acids, activating the alkyne towards a range of transformations. kit.edu

Palladium-Catalyzed Coupling: Palladium catalysts are widely used for the functionalization of alkynes. For instance, the Sonogashira coupling enables the reaction of terminal alkynes with aryl or vinyl halides. ambeed.com A direct alkynylation of tautomerizable heterocycles, such as pyridin-2(1H)-ones, can be achieved through a palladium-catalyzed process involving in situ activation of the C-OH bond. nih.gov This method avoids the need for pre-functionalization of the heterocycle.

Gold and Rhodium Catalysis: Gold and rhodium complexes are also effective catalysts for alkyne functionalization. snnu.edu.cn They can catalyze the C-H alkynylation of 2-pyridones, leading to the formation of C-C bonds at different positions of the pyridone ring with high regioselectivity. snnu.edu.cn

Other Metal-Mediated Reactions: Other metals like magnesium have been shown to mediate reactions of ethynylpyridines. For example, magnesium-based catalysts have been used for the hydrophosphination of 4-ethynylpyridine (B1298661). hw.ac.ukresearchgate.net Furthermore, organozinc reagents can react with acetylenic pyridyl ketones in the absence of a catalyst. mdpi.com

Metal and Oxidant Free [3+2] Dipolar Cycloaddition

Beyond metal-catalyzed reactions, the ethynyl group can participate in metal- and oxidant-free [3+2] dipolar cycloaddition reactions. researchgate.netrsc.org This type of reaction, a class of Huisgen 1,3-dipolar cycloadditions, typically involves the reaction of a 1,3-dipole with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. wikipedia.org For instance, pyrazole (B372694) derivatives can be synthesized through the [3+2] cycloaddition of α-diazoketones with alkynes. researchgate.net These reactions offer a more environmentally friendly approach by avoiding the use of metal catalysts and external oxidants. rsc.org

Pyridin-2(1H)-one Ring Reactivity and Transformations

The pyridin-2(1H)-one ring possesses its own unique reactivity, primarily influenced by the phenomenon of tautomerism.

Tautomerism and its Influence on Reaction Pathways

Pyridin-2(1H)-one exists in a tautomeric equilibrium between the 2-pyridone form and the 2-hydroxypyridine (B17775) form. wuxibiology.comacs.org This equilibrium is a dynamic process involving the intramolecular movement of a proton. clockss.org

The position of this equilibrium is sensitive to several factors, including the solvent and the presence of substituents. wuxibiology.com In the gas phase, the 2-hydroxypyridine tautomer is generally favored, while in polar solvents, the 2-pyridone form often predominates. wuxibiology.com

This tautomerism has a profound impact on the reactivity of the molecule. The two tautomers present different reactive sites and electronic properties. The 2-hydroxypyridine form possesses an aromatic pyridine ring and a hydroxyl group, while the 2-pyridone form has a diene-like structure within the ring and an amide-like functionality. These differences can direct the outcome of chemical reactions. For example, reactions that favor an aromatic substrate will preferentially react with the 2-hydroxypyridine tautomer, whereas reactions targeting the double bonds of a diene system might react with the 2-pyridone form. The ability to control the tautomeric equilibrium can thus be a powerful tool in directing the regioselectivity and chemoselectivity of reactions involving 4-ethynylpyridin-2(1H)-one.

Heterocycle Annulation and Ring Modifications

The dual functionality of this compound, comprising a nucleophilic pyridinone ring and a reactive terminal alkyne, makes it a valuable precursor for the synthesis of complex heterocyclic systems through annulation and modification reactions. The ethynyl group, in particular, serves as a versatile handle for constructing new rings via cycloaddition reactions or for extending the molecule's π-system through cross-coupling reactions.

Key among its transformations is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov When this compound is treated with an organic azide in the presence of a copper(I) catalyst, a new five-membered triazole ring is fused to the parent molecule via the ethynyl group. This methodology is widely applicable for linking the pyridinone scaffold to other molecular fragments, including biomolecules and pharmacophores. nih.gov

Another significant modification strategy is the Palladium-catalyzed Sonogashira cross-coupling reaction. This reaction couples the terminal alkyne of this compound with aryl or vinyl halides. This process is not only fundamental to the synthesis of the parent compound from a halogenated precursor but also serves as a powerful tool for post-synthetic modification, enabling the creation of extended, conjugated structures such as 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole. mdpi.com

Furthermore, the ethynyl group can participate in other types of annulations. For instance, tandem annulation of related 1,7-diynes can lead to the formation of quinolin-2(1H)-one structures, highlighting the utility of the alkyne moiety in building fused ring systems under radical conditions. nih.gov While not explicitly documented for this compound itself, [2+2+2] cycloadditions, often catalyzed by transition metals like Ruthenium, represent another potential pathway for constructing new six-membered rings from the alkyne fragment. nih.gov

The table below summarizes key annulation and modification reactions involving the ethynyl group.

Reaction TypeReactantsKey Reagents/CatalystsResulting StructureReference
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)This compound + Organic Azide (R-N₃)Cu(I) source (e.g., CuSO₄/Sodium Ascorbate)4-(1-R-1H-1,2,3-triazol-4-yl)pyridin-2(1H)-one researchgate.netnih.gov
Sonogashira CouplingThis compound + Aryl/Vinyl Halide (R-X)Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base4-(2-R-ethynyl)pyridin-2(1H)-one mdpi.com
Hydrophosphination4-Ethynylpyridine + Secondary Phosphine (R₂PH)Mg or Ca catalyst4-(2-(dialkylphosphino)vinyl)pyridine researchgate.net

Theoretical and Experimental Mechanistic Elucidation

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and designing new synthetic applications. Both experimental studies and theoretical calculations have provided significant insights into the electronic factors governing its behavior.

A key mechanistic feature arises from the basicity of the pyridine nitrogen. Experimental studies on the hydrohalogenation of ethynylpyridines have shown that the reaction is initiated by the protonation of the ring nitrogen to form a pyridinium salt. acs.org This protonation significantly enhances the electrophilicity of the attached ethynyl group, facilitating the subsequent nucleophilic attack by a halide ion. acs.org Although the reactivity of 4-ethynylpyridine was found to be lower than that of the 2-isomer, the underlying principle of activation via N-protonation is a critical aspect of its mechanism in acidic media. acs.org This activation makes the alkyne susceptible to attack by a range of nucleophiles, not just halides.

In the context of metal-catalyzed reactions, the mechanism is dictated by the nature of the catalyst. For the widely used Sonogashira coupling, the reaction is understood to proceed through a standard palladium/copper catalytic cycle. Theoretical studies, often employing Density Functional Theory (DFT), have been used to probe the electronic structure and ligand-donating abilities of related ethynylpyridine systems, helping to rationalize their reactivity in these catalytic cycles. nih.govutc.edu For gold-catalyzed reactions, which are also common for alkyne transformations, an electrophilic alkynylation pathway is often proposed, where the gold(I) catalyst activates the alkyne toward nucleophilic attack. snnu.edu.cn

Theoretical investigations have proven invaluable for elucidating the electronic properties and reaction pathways that are difficult to observe experimentally. DFT and other computational methods like Extended Hückel Molecular Orbital (EHMO) theory are used to model transition states, calculate activation barriers, and analyze the molecular orbitals involved in the reaction. utc.eduunirioja.es For example, DFT calculations on related systems have helped to understand the impact of substituents on the electronic properties of the pyridone ring and the reactivity of the molecule as a ligand in organometallic complexes. nih.gov

The table below provides a summary of mechanistic insights for reactions involving this compound and its close analogs.

ReactionProposed MechanismKey Mechanistic Step/FeatureMethod of ElucidationReference
HydrohalogenationNucleophilic AdditionProtonation of pyridine nitrogen enhances alkyne electrophilicity.Experimental reactivity studies (comparison of isomers). acs.org
Sonogashira CouplingPd/Cu Catalytic CycleOxidative addition of Pd(0) to aryl halide, followed by transmetalation with copper acetylide.Standard accepted mechanism for this named reaction. mdpi.com
Gold-Catalyzed AlkynylationElectrophilic AlkynylationAu(I) coordinates to the alkyne, activating it for attack by a nucleophile.Mechanistic studies on related 2-pyridone systems. snnu.edu.cn
Ligand BehaviorMolecular Orbital AnalysisAnalysis of HOMO-LUMO energies and electron density.Theoretical studies (DFT, EHMO). utc.eduunirioja.es

Spectroscopic and Structural Elucidation of 4 Ethynylpyridin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and spatial relationships of atoms within a molecule can be established.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For derivatives of 4-ethynylpyridin-2(1H)-one, the ¹H NMR spectrum will typically show distinct signals for the protons on the pyridine (B92270) ring, the ethynyl (B1212043) proton, and any substituents. The chemical shifts (δ) of these protons are influenced by the electronic effects of neighboring atoms and functional groups. For instance, the protons on the pyridinone ring will appear in the aromatic region, while the acetylenic proton will have a characteristic upfield shift.

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. For this compound derivatives, characteristic signals will be observed for the carbonyl carbon of the pyridone ring, the sp-hybridized carbons of the ethynyl group, and the sp²-hybridized carbons of the pyridine ring.

A study on a related compound, 1-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)ethan-1-one, which shares the ethynylpyridine core, provides insight into the expected spectral data. The synthesis of this compound was achieved through a Sonogashira coupling reaction, a common method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The characterization of such compounds heavily relies on ¹H and ¹³C NMR to confirm the successful coupling and the final structure.

Table 1: Representative ¹H and ¹³C NMR Data for Ethynylpyridine Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-(1-Benzyl-1H- Current time information in Bangalore, IN.researchgate.netnih.govtriazol-4-yl)-6-ethynyl-pyrazine9.40 (s, 1H, Ar-H), 8.64 (s, 1H, Ar-H), 8.16 (s, 1H, Ar-H), 7.43–7.40 (m, 2H, Ar-H), 7.36–7.34 (m, 3H, Ar-H), 5.62 (s, 2H, −CH₂), 3.38 (s, 1H, C≡C–H)146.4, 145.9, 140.9, 133.9, 129.3, 129.1, 128.4, 123.4, 81.0, 80.0, 54.5, 50.9, 29.7 acs.org
4,4'-(1,4-phenylenebis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) diiodide8.93 (m, 4H), 8.20 (m, 4H), 7.82 (s, 4H), 4.40 (s, 6H)146.20, 138.19, 133.44, 129.67, 122.58, 100.73, 88.17, 48.49 uniroma1.it

Note: The data presented is for structurally related compounds to provide an indication of expected chemical shifts.

While 1D NMR provides fundamental information, complex structures often require 2D NMR techniques for complete assignment. ipb.pteuropeanpharmaceuticalreview.comhuji.ac.ilucl.ac.uk

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.netyoutube.com Cross-peaks in a COSY spectrum reveal the connectivity of proton spin systems, allowing for the tracing of the hydrogen framework through the molecule. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. hmdb.ca Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a direct map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation) : This long-range heteronuclear correlation experiment is crucial for assembling the complete molecular structure. ipb.pt It reveals correlations between protons and carbons that are separated by two or three bonds. ipb.pt This information is vital for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). For instance, the correlation between the ethynyl proton and the carbons of the pyridine ring would be observable in an HMBC spectrum, confirming the position of the ethynyl group.

The combined application of COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals, even in complex derivatives of this compound. ipb.ptrsc.org

Nitrogen-15 (¹⁵N) NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom in the pyridinone ring. The chemical shift of the ¹⁵N nucleus is sensitive to factors such as protonation state, tautomerism, and substituent effects. researchgate.netnih.govscispace.com For pyridin-2(1H)-one derivatives, ¹⁵N NMR can help to confirm the pyridone tautomer over the hydroxypyridine form and to study intermolecular interactions such as hydrogen bonding. Although the natural abundance of ¹⁵N is low (0.36%), modern NMR techniques, including hyperpolarization methods, can enhance the signal intensity, making ¹⁵N NMR a more accessible tool. chemrxiv.orgnih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa They are particularly useful for identifying the presence of specific functional groups. ksu.edu.sa

For this compound derivatives, the following characteristic vibrational bands are expected:

C=O Stretch : The carbonyl group of the pyridin-2(1H)-one ring will exhibit a strong absorption in the IR spectrum, typically in the range of 1650-1700 cm⁻¹.

C≡C Stretch : The carbon-carbon triple bond of the ethynyl group will show a characteristic absorption in the IR and a strong signal in the Raman spectrum. nih.gov For a terminal alkyne, this stretch typically appears around 2100-2140 cm⁻¹. nih.gov

≡C-H Stretch : The acetylenic C-H bond will have a sharp absorption in the IR spectrum around 3300 cm⁻¹. nih.gov

Aromatic C=C and C-H Stretches : The pyridine ring will give rise to several bands in the regions of 1400-1600 cm⁻¹ (C=C stretching) and 3000-3100 cm⁻¹ (C-H stretching).

A study on 2-ethynylpyridine (B158538) revealed that the C≡C stretching vibration of the monomer is observed near 2120 cm⁻¹ in the IR spectrum. nih.gov In another study, the C≡C and Csp-H functional groups in ethynyl-pyrazine derivatives were observed in the ranges of 2206–2123 cm⁻¹ and 3210–3245 cm⁻¹, respectively. acs.org

Table 2: Characteristic Vibrational Frequencies for Ethynylpyridine Derivatives

Functional GroupTypical Wavenumber (cm⁻¹)Spectroscopic TechniqueReference
C≡C Stretch~2120IR nih.gov
≡C-H Stretch~3300IR nih.gov
C=O Stretch1726IR mdpi.com
Aromatic C=C Stretch1605, 1513IR mdpi.com
C≡C Stretch2116IR acs.org
≡C-H Stretch3245IR acs.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of molecules. These techniques measure the absorption and emission of light, respectively, which correspond to electronic transitions between different energy levels. biocompare.comdrawellanalytical.com

The UV-Vis absorption spectrum of this compound derivatives is expected to show absorptions corresponding to π→π* transitions within the conjugated system of the pyridinone ring and the ethynyl group. The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the aromatic ring. For instance, extending the conjugation or adding electron-donating or electron-withdrawing groups can lead to a shift in the absorption maximum (bathochromic or hypsochromic shift).

Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Not all molecules that absorb light are fluorescent. For those that are, the emission spectrum, quantum yield, and lifetime are important characteristics. The fluorescence properties of this compound derivatives would depend on their structural rigidity and the presence of any groups that can quench fluorescence. Studies on related naphthyridinone derivatives have shown that the maximum absorption can range from 320 to 386 nm, attributed to π→π* transitions. mdpi.com The fluorescence properties of these molecules were found to be solvent-dependent. mdpi.com

Mass Spectrometry for Molecular Mass and Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) is particularly valuable as it can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula of the compound, which is a crucial piece of information for structural elucidation. For a derivative of this compound, HRMS would be used to confirm the expected molecular formula by comparing the experimentally measured mass with the calculated mass. For example, the molecular formula of 2-(1-benzyl-1H- Current time information in Bangalore, IN.researchgate.netnih.govtriazol-4-yl)-6-ethynyl-pyrazine was confirmed by HRMS, with a calculated m/z of 262.1087 for [M+H]⁺ and a found value of 262.1101. acs.org

The fragmentation pattern observed in the mass spectrum can also provide structural information. The way a molecule breaks apart upon ionization can reveal the presence of specific substructures.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the quintessential method for the unambiguous determination of molecular structures. researchgate.net It provides a detailed three-dimensional map of electron density within a crystal, from which the precise positions of atoms can be established. This technique is broadly categorized into single crystal X-ray diffraction and powder X-ray diffraction, each providing unique insights into the crystalline nature of a material.

Single crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining precise molecular structures. nih.gov It requires a well-ordered single crystal, which, when irradiated with X-rays, produces a diffraction pattern of discrete spots. The analysis of these spots' positions and intensities allows for the determination of the unit cell parameters, space group, and the exact coordinates of every atom in the molecule. nih.goviucr.org

In a representative study on a 1-ethyl-2-(ethylamino)-4-(4-fluorophenyl)-1,6-dihydro-6-oxo pyrimidine-5-carbonitrile, single crystal X-ray diffraction analysis confirmed its molecular structure. d-nb.info Crystals suitable for this analysis are typically grown by slow evaporation of a solvent. d-nb.info The resulting data provides fundamental crystallographic parameters as illustrated in the table below.

Table 1: Example Crystal Data for a Substituted Pyrimidine (B1678525) Derivative. d-nb.info
ParameterValue
Molecular FormulaC15H15FN4O
Formula Weight286.31
Crystal SystemMonoclinic
Space GroupP 21/n
a (Å)10.9855(11)
b (Å)10.7286(10)
c (Å)12.7136(10)
α (°)90
β (°)93.545(5)
γ (°)90
Volume (ų)1494.4(2)
Z (Molecules per unit cell)4

Similarly, the investigation of metal complexes incorporating ethynyl-substituted heterocyclic ligands, such as 2-ethynylpyrimidine, demonstrates the power of SC-XRD in elucidating complex coordination geometries. For example, the crystal structure of a platinum(II) complex, tbpyPt(C2pym)2, was determined, revealing a square planar coordination around the platinum center. mdpi.com Such studies are crucial for understanding the interactions between metal ions and organic ligands. mdpi.com

Another example involves the structural analysis of (E)-5-(4-methylphenyl)-1-(pyridin-2-yl)pent-2-en-4-yn-1-one, a ketone containing a pyridine ring and an ethynyl group. iucr.org Although obtaining a single crystal of this compound proved challenging, its dimerization product was successfully analyzed, providing valuable structural information about the reactivity and conformation of the parent molecule. iucr.org

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. scispace.com Instead of a single crystal, a sample consisting of a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase and is invaluable for identifying the composition of a sample, determining phase purity, and detecting different polymorphic forms. scispace.comrsc.org

For newly synthesized compounds, PXRD is often used to confirm that the bulk material corresponds to the single crystal structure determined by SC-XRD. By comparing the experimental powder pattern to a pattern simulated from the single crystal data, the phase purity of the bulk sample can be verified. beilstein-journals.org

In the context of ethynyl-substituted pyridinone derivatives, PXRD would be employed to:

Confirm Phase Purity: After synthesis, PXRD analysis would quickly reveal if the desired compound has been formed and whether any crystalline impurities are present.

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit different physical properties. PXRD is a primary tool for identifying and distinguishing between these polymorphs.

Monitor Solid-State Reactions: PXRD can be used to follow the progress of solid-state transformations, such as desolvation or phase transitions upon heating. For instance, the transformation of a copper-based metal-organic framework upon exposure to ammonia (B1221849) was monitored using PXRD, showing the formation of a new microcrystalline phase. nih.gov

An illustrative example of a PXRD pattern shows characteristic peaks at specific 2θ angles, which correspond to the different crystal planes according to Bragg's Law (nλ = 2d sinθ). mdpi.com The table below shows hypothetical peak positions that could be expected for a crystalline derivative of this compound.

Table 2: Hypothetical Powder X-ray Diffraction Peak List for a this compound Derivative.
2θ (°)d-spacing (Å)Relative Intensity (%)
10.58.42100
15.25.8245
21.14.2180
25.83.4565
28.33.1530

The synthesis of polymers derived from ethynyl-pyridinum salts, such as poly[2-ethynyl-N-(p-hydroxyphenylethyl) pyridinium (B92312) bromide], also utilizes PXRD to characterize the morphology of the resulting materials. scispace.com In this case, broad peaks in the diffractogram indicated that the polymers were mostly amorphous rather than crystalline. scispace.com

Computational Chemistry and Molecular Modeling of 4 Ethynylpyridin 2 1h One

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of molecules. scirp.org DFT methods are widely used to study the electronic properties of drug molecules and drug-receptor interactions. nih.gov For 4-Ethynylpyridin-2(1H)-one, these calculations provide a foundational understanding of its stability, reactivity, and spectroscopic properties. A common approach involves using a functional like B3LYP with a basis set such as 6-31G(d) or higher for accurate predictions. nih.gov

The first step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. pjbmb.org.pk For this compound, this process would involve calculating the optimal bond lengths, bond angles, and dihedral angles. nih.gov

A crucial aspect to consider for this molecule is tautomerism. The pyridin-2(1H)-one form can exist in equilibrium with its aromatic tautomer, 4-ethynyl-2-hydroxypyridine. While pyridin-2(1H)-one is generally the more stable form in solution and the solid state, computational analysis can quantify the energy difference between these two tautomers, providing insight into their relative populations under various conditions. sci-hub.box

The conformational landscape describes the different spatial arrangements a molecule can adopt and their relative energies. While the pyridinone ring is largely planar, the orientation of the ethynyl (B1212043) group and the N-H proton are key variables. DFT calculations can map this landscape to identify the global minimum energy conformation, which is essential for understanding molecular interactions. pjbmb.org.pk

Illustrative Optimized Geometric Parameters:

The following table shows representative optimized geometric parameters for a pyridinone-like structure, as would be calculated using DFT.

ParameterAtoms InvolvedTypical Calculated Value
Bond LengthC≡C (ethynyl)~1.21 Å
Bond LengthC-C (ring-ethynyl)~1.44 Å
Bond LengthC=O (carbonyl)~1.24 Å
Bond LengthN-H~1.01 Å
Bond AngleC-C≡C~179°
Bond AngleC-N-C~122°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar chemical moieties. Actual calculated values for this compound would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, FMO analysis would reveal how the electron density is distributed. The HOMO is likely to be distributed across the π-system of the pyridinone ring and the ethynyl group, indicating these are the primary sites for electrophilic attack. The LUMO would likely be concentrated around the electron-deficient centers, such as the carbonyl carbon, marking them as potential sites for nucleophilic attack. DFT calculations provide precise energies for these orbitals and visualize their spatial distribution. researchgate.net

Illustrative FMO Properties:

PropertyTypical Calculated Value (eV)Implication
HOMO Energy-6.5 to -7.5Represents ionization potential; susceptibility to electrophilic attack.
LUMO Energy-1.0 to -2.0Represents electron affinity; susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)4.5 to 6.5Indicates chemical reactivity and kinetic stability. nih.gov

Note: The values in this table are illustrative examples for similar heterocyclic compounds. Specific values for this compound would be determined by a dedicated quantum chemical calculation.

Computational methods are invaluable for predicting and interpreting various types of spectra. By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. Comparing this computed spectrum with experimental data helps in assigning specific absorption bands to the corresponding molecular vibrations, such as the C=O stretch, N-H bend, and C≡C stretch of the ethynyl group. scirp.orgnih.gov

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical values, when compared to experimental spectra, aid in the definitive assignment of signals to specific atoms within the molecule, confirming its structure. mdpi.com

Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. This analysis helps to understand the nature of the electronic excitations, for instance, whether they are π→π* or n→π* transitions, and how they contribute to the molecule's photophysical properties. researchgate.net

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry allows for the in-silico exploration of potential chemical reactions at a mechanistic level. mit.edu For this compound, this could involve studying reactions such as cycloadditions at the ethynyl group, electrophilic substitution on the pyridinone ring, or reactions involving the N-H proton.

By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products. This involves locating transition state (TS) structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.

For example, a computational study of a [3+2] cycloaddition reaction involving the ethynyl moiety would involve:

Optimizing the geometries of the reactants, this compound and a reaction partner (e.g., an azide).

Locating the transition state structure for the cycloaddition.

Optimizing the geometry of the final product (a triazole-substituted pyridinone).

Calculating the energies of all species to construct a reaction energy profile, which shows the relative energies of reactants, transition state, and products.

This process can predict whether a reaction is thermodynamically favorable (products are lower in energy than reactants) and kinetically feasible (the activation energy is not prohibitively high). It can also be used to predict regioselectivity and stereoselectivity by comparing the activation energies of different possible reaction pathways. acs.org

Intermolecular Interactions and Aggregation Behavior Modeling

The way molecules interact with each other governs their macroscopic properties, such as crystal structure, solubility, and melting point. This compound has several features that can lead to strong intermolecular interactions:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This donor-acceptor pair often leads to the formation of stable dimers in pyridinone systems. sci-hub.box

π-π Stacking: The aromatic pyridinone ring can interact with the rings of neighboring molecules through π-π stacking. mdpi.com

Other Interactions: The ethynyl group can also participate in weaker C-H···π or C-H···O interactions.

Molecular modeling can be used to study these interactions in detail. By calculating the interaction energies between two or more molecules of this compound in various orientations, it is possible to predict the most stable dimeric or aggregated structures. nih.gov Techniques like Hirshfeld surface analysis can be used to visualize and quantify the different types of intermolecular contacts within a crystal lattice. researchgate.net Understanding these aggregation behaviors is crucial, for instance, in crystal engineering and materials science, where controlling the solid-state packing of molecules is key to achieving desired properties.

Advanced Chemical Applications and Scaffold Design Featuring 4 Ethynylpyridin 2 1h One

Role as a Synthetic Building Block for Complex Architectures

4-Ethynylpyridin-2(1H)-one is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of more complex molecular architectures. Its utility stems from the presence of multiple reactive sites: the terminal alkyne, the pyridinone ring, and the N-H group, which allow for a variety of chemical transformations. This enables its incorporation into a diverse range of scaffolds, making it a significant tool for synthetic chemists.

Integration into Novel Heterocyclic Ring Systems (e.g., Triazoles, Indolizines)

The ethynyl (B1212043) group of this compound is particularly amenable to cycloaddition reactions, providing a straightforward route to novel heterocyclic systems. One of the most prominent applications is in the synthesis of 1,2,3-triazoles through the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction involves the coupling of the terminal alkyne with an organic azide (B81097) to regioselectively form a 1,4-disubstituted triazole ring. This methodology allows for the facile linkage of the pyridinone core to a wide array of molecular fragments, enabling the construction of complex molecules with potential applications in medicinal chemistry and materials science.

Another important class of heterocycles accessible from pyridinium (B92312) precursors are indolizines. chemicalbook.comorganic-chemistry.orgijettjournal.orgrsc.org The synthesis of indolizines often involves the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkyne. ijettjournal.org In this context, this compound can be envisioned as a key component. The pyridinone nitrogen can be alkylated to form a pyridinium salt, which can then be treated with a base to generate the corresponding pyridinium ylide. Subsequent intramolecular or intermolecular cycloaddition involving the ethynyl group could lead to the formation of novel indolizine (B1195054) derivatives. The general synthetic strategies for indolizines often involve the intramolecular cyclization of functionalized pyridine (B92270) derivatives or the construction of a pyridine ring from a functionalized pyrrole. chemicalbook.com

Reaction TypeReactant with this compoundResulting HeterocycleKey Features
Azide-Alkyne CycloadditionOrganic Azide (R-N₃)1,2,3-TriazoleHigh efficiency, regioselectivity, and broad substrate scope.
1,3-Dipolar CycloadditionPyridinium Ylide FormationIndolizineFormation of a fused bicyclic system with a bridgehead nitrogen atom. chemicalbook.comijettjournal.org

Scaffold Decoration and Functionalization Strategies

The this compound scaffold can be further elaborated through various functionalization strategies targeting the pyridinone ring and the ethynyl group. The pyridinone ring can undergo electrophilic substitution reactions, allowing for the introduction of substituents at various positions. The N-H group of the pyridinone can be alkylated or acylated to introduce additional diversity.

The terminal alkyne is a particularly versatile functional handle. It can participate in a range of reactions beyond cycloadditions, including:

Sonogashira coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides allows for the direct attachment of various aromatic and unsaturated moieties to the pyridinone core, extending the π-conjugated system.

Hay coupling: This copper-catalyzed oxidative homocoupling of terminal alkynes leads to the formation of symmetric diynes, enabling the synthesis of dimeric structures.

Cadiot-Chodkiewicz coupling: This reaction allows for the cross-coupling of a terminal alkyne with a 1-haloalkyne, providing access to unsymmetrical diynes.

Hydration reactions: The addition of water across the triple bond, typically catalyzed by mercury or gold salts, can yield the corresponding methyl ketone.

Mannich reaction: The reaction with formaldehyde (B43269) and a secondary amine in the presence of a copper catalyst (or other Lewis acids) yields a propargylamine.

These functionalization strategies, summarized in the table below, provide a powerful toolkit for the synthesis of a diverse library of compounds based on the this compound scaffold, each with potentially unique chemical and physical properties.

ReactionReagentsFunctional Group Transformation
N-AlkylationAlkyl halide, baseN-H → N-R
Sonogashira CouplingAryl/Vinyl halide, Pd catalyst, Cu co-catalyst, baseC≡C-H → C≡C-Ar/Vinyl
Hay CouplingCu catalyst, oxidant2 x C≡C-H → C≡C-C≡C
Cadiot-Chodkiewicz Coupling1-Haloalkyne, Cu catalyst, baseC≡C-H + Br-C≡C-R → C≡C-C≡C-R

Development of Functional Materials and Organic Electronics

The unique electronic and structural features of this compound make it an attractive candidate for the development of novel functional materials and components for organic electronics. The combination of the electron-rich pyridinone ring and the rigid, linear ethynyl group can give rise to interesting photophysical and electronic properties.

Incorporation into Molecular Rods and Conjugated Systems

The ethynyl group is a key structural motif for the construction of molecular rods and conjugated polymers. Its linear geometry and sp-hybridized carbons facilitate the formation of extended π-conjugated systems. By incorporating this compound into polymeric chains, for example through Sonogashira or Hay coupling reactions, it is possible to create materials with tailored electronic and optical properties. A new ionic polyacetylene derivative with furoyl substituents was prepared by the uncatalyzed polymerization of 2-ethynylpyridine (B158538) using 2-furoyl chloride. nih.gov

The pyridinone unit can influence the properties of the resulting conjugated system in several ways:

Solubility: The polar pyridinone group can enhance the solubility of otherwise insoluble rigid-rod polymers in organic solvents, improving their processability.

Electronic Properties: The electron-donating or -accepting nature of the pyridinone ring can be tuned by introducing substituents, thereby modifying the band gap of the conjugated polymer.

Intermolecular Interactions: The N-H group of the pyridinone can participate in hydrogen bonding, which can influence the packing of the polymer chains in the solid state and, consequently, their charge transport properties.

The synthesis of such conjugated polymers often involves the Sonogashira coupling of a dihaloaromatic monomer with a diethynyl monomer. In this context, a bis-functionalized derivative of this compound could serve as a valuable monomer.

Ligands for Metal Coordination Complexes

Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.orgnih.gov this compound possesses multiple potential coordination sites: the nitrogen atom of the pyridine ring, the oxygen atom of the carbonyl group, and the π-system of the alkyne. This allows it to act as a versatile ligand, potentially forming complexes with diverse geometries and electronic structures.

The coordination of a metal to the pyridinone nitrogen would be similar to that of other pyridine-based ligands. The resulting metal complexes could find applications in catalysis, sensing, and as building blocks for supramolecular assemblies. The ethynyl group can also participate in coordination to a metal center, either through a π-interaction with the triple bond or by deprotonation to form a metal-acetylide bond. Metal-acetylide complexes are of interest for their potential applications in nonlinear optics and as precursors to organometallic polymers.

The ability of this compound to act as a multidentate ligand, bridging multiple metal centers, could lead to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest due to their high porosity and potential applications in gas storage, separation, and catalysis.

Potential Coordination SiteMetal Ion InteractionPotential Application
Pyridine NitrogenLewis base interaction with a metal centerCatalysis, Supramolecular Chemistry
Carbonyl OxygenCoordination to a metal centerFormation of chelate complexes
Alkyne π-systemπ-complexation with a metal centerOrganometallic polymers, Nonlinear optics

Fluorescent Probes and Optical Materials

Many heterocyclic compounds containing extended π-conjugated systems exhibit fluorescence. nih.govsciforum.netmdpi.com The presence of the ethynyl group in this compound extends the conjugation of the pyridinone ring, which is a key requirement for fluorescence. The photophysical properties of such a molecule can be fine-tuned by chemical modification. For instance, attaching electron-donating or electron-withdrawing groups to the pyridinone ring can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission wavelengths. nih.gov

Derivatives of 3-hydroxy-4-pyridinone have been designed for fluorescence studies to investigate their interaction with amyloid proteins. nih.gov The fluorescent properties of pyridin-1(2H)-ylacrylates are significantly affected by the position of substituents on the cyclic framework. nih.gov

The terminal alkyne also provides a convenient point of attachment for other fluorophores or for linking the molecule to a biological target. This makes this compound a promising scaffold for the development of fluorescent probes for sensing and imaging applications. For example, the alkyne can be used in a "click" reaction to attach a targeting moiety, such as a peptide or an antibody, allowing for the specific labeling of biological structures.

Strategies in Pharmacophore Development and Lead Optimization for New Scaffolds

The development of novel therapeutic agents frequently relies on the strategic design of new molecular scaffolds that can effectively interact with biological targets. Lead optimization is a critical phase in this process, where an initial hit compound is systematically modified to enhance its potency, selectivity, and pharmacokinetic properties. The this compound core serves as a versatile starting point for these endeavors, offering multiple avenues for modification and optimization. This section explores computational and synthetic strategies employed in pharmacophore development and lead optimization centered around this scaffold.

Computational Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com This model then serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.govmdpi.com

For a scaffold like this compound, a pharmacophore model can be constructed based on its key structural features. The pyridinone ring itself offers a rich set of features: the carbonyl oxygen acts as a hydrogen bond acceptor, the N-H group serves as a hydrogen bond donor, and the aromatic ring can participate in hydrophobic or π-stacking interactions. The ethynyl group at the C4 position is a particularly interesting feature; it is a rigid, linear moiety that can act as a weak hydrogen bond donor, engage in π-stacking interactions, or serve as a hydrophobic element. nih.gov

In a typical workflow, a pharmacophore model would be generated based on a known active ligand or the active site of a target protein. nih.gov This model, incorporating features from the this compound scaffold, would then be used to filter large chemical libraries. nih.govresearchgate.net Hits from this initial screening are then subjected to further computational analysis, such as molecular docking, to predict their binding orientation and affinity within the target's active site. This hierarchical approach efficiently narrows down vast chemical space to a manageable number of promising candidates for synthesis and biological testing. nih.gov

Table 1: Key Pharmacophoric Features of the this compound Scaffold
Pharmacophoric FeatureStructural OriginPotential Interaction Type
Hydrogen Bond Acceptor (HBA)C2-Carbonyl Oxygen (C=O)Interaction with H-bond donor residues (e.g., Lys, Arg, Ser)
Hydrogen Bond Donor (HBD)N1-Amide Proton (N-H)Interaction with H-bond acceptor residues (e.g., Asp, Glu, backbone C=O)
Aromatic Ring (AR)Pyridinone Ringπ-π stacking with aromatic residues (e.g., Phe, Tyr, Trp)
Hydrophobic Feature (HY)Ethynyl GroupVan der Waals interactions in hydrophobic pockets
Weak Hydrogen Bond DonorEthynyl C-HWeak interaction with electron-rich atoms (e.g., backbone C=O)

Scaffold Diversity and Bioisosteric Approaches

Scaffold diversity is a cornerstone of modern medicinal chemistry, aiming to explore novel regions of chemical space to identify compounds with improved drug-like properties. nih.gov The pyridine and pyridinone scaffolds are considered "privileged structures" because they are found in a wide array of biologically active compounds and can interact with diverse biological targets. nih.govrsc.org The this compound framework is an excellent starting point for creating diverse compound libraries by modifying the substituents on the ring or by using the ethynyl group as a reactive handle for further elaboration.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in lead optimization to enhance potency, alter selectivity, or improve ADME (absorption, distribution, metabolism, and excretion) properties. cambridgemedchemconsulting.combaranlab.org The ethynyl group is a versatile non-classical bioisostere. nih.gov It is sterically similar to a cyano group and electronically similar to a halogen atom, particularly iodine. The replacement of halogens with an ethynyl group has proven to be a successful strategy in drug design. A prominent example is the development of epidermal growth factor receptor (EGFR) inhibitors, where the marketed drug erlotinib (B232) features an ethynyl group that mimics the interaction of a chlorine atom in the earlier compound gefitinib. nih.gov This bioisosteric replacement can modulate physicochemical properties and tune ligand-protein interactions. nih.gov

Table 2: Comparison of Ethynyl Group with Halogen Bioisosteres
GroupVan der Waals Radius (Å)Electronegativity (Pauling)Key Interaction Types
-C≡CH~2.0 (axial)2.5 (C), 2.2 (H)Weak H-bond donor, π-interactions, Hydrophobic
-Cl1.753.16Halogen bonding, Dipole interactions
-Br1.852.96Halogen bonding, Dipole interactions
-I1.982.66Strong Halogen bonding, Dipole interactions

Structure-Activity Relationship (SAR) Studies for Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications to a molecule affect its biological activity. nih.gov By systematically altering different parts of the this compound scaffold and evaluating the resulting biological activity, clear design principles can be established for lead optimization.

SAR studies on related pyridin-2(1H)-one derivatives have revealed key insights. For instance, in a series of urease inhibitors, the electronic properties of substituents on the pyridinone ring were found to be crucial, with electron-releasing groups enhancing activity. researchgate.net In another study on 3,5-disubstituted pyridin-2(1H)-ones with analgesic properties, modifications at these positions significantly impacted the anti-allodynic effect. nih.gov

For the this compound scaffold, SAR studies would focus on several key areas:

N1-Substitution: Introducing various alkyl or aryl groups at the N1 position can modulate solubility, cell permeability, and interactions with the target.

C3, C5, and C6 Positions: Substitution at the remaining ring positions with diverse functional groups (e.g., halogens, alkyl, alkoxy, amino groups) can explore specific pockets in the target's binding site and fine-tune electronic properties. mdpi.com

Ethynyl Group Modification: While the core focus is on the 4-ethynyl group, extending it (e.g., forming a substituted alkyne) can probe deeper into a binding pocket or introduce new interaction points.

The 4-ethynyl group itself plays a significant role in the SAR. As a rigid linker, it positions any attached groups in a well-defined orientation. Its electron-withdrawing nature influences the charge distribution of the entire aromatic system, which can affect pKa and binding affinity. Establishing a clear SAR provides a rational basis for designing next-generation analogs with superior performance. frontiersin.org

Table 3: General SAR Principles for the Pyridin-2(1H)-one Scaffold
Position of ModificationType of SubstituentObserved Effect on Activity (Example-dependent)Rationale
N1Alkyl, Aryl, HeteroarylCan significantly alter potency and selectivityModulates lipophilicity, potential for new π-stacking or hydrophobic interactions
C3 / C5Electron-donating/withdrawing groups, Bulky groupsOften critical for potency; can confer selectivityDirect interaction with specific sub-pockets of the binding site
C4Ethynyl GroupProvides a rigid vector for substitution; acts as a bioisostereCan access specific regions of the active site; mimics interactions of other groups (e.g., halogens)
C6Small substituents (e.g., Methyl)Can influence ring electronics and steric profileMay orient other substituents for optimal binding

Contributions to Natural Product Analog and Biomimetic Synthesis

Natural products have historically been a rich source of inspiration for drug discovery due to their structural complexity and biological activity. researchgate.net The synthesis of natural product analogs—simplified or modified versions of the natural product—allows for the exploration of SAR, improvement of drug-like properties, and identification of the core pharmacophore. Biomimetic synthesis, in turn, seeks to replicate nature's synthetic strategies in the laboratory, often leading to efficient and elegant constructions of complex molecules. nih.govwiley-vch.de

The this compound scaffold, while not a natural product itself, is a valuable building block for creating analogs of natural products that contain pyridone or related nitrogen-containing heterocyclic cores. The true power of this scaffold in this context lies in the reactivity of the ethynyl group. This functional group serves as a versatile chemical "handle" for a variety of powerful coupling reactions, enabling the construction of complex molecular architectures that mimic natural products.

Key reactions leveraging the ethynyl group include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the straightforward formation of a carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides. This is a highly effective method for appending complex aromatic systems found in many natural products.

Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This highly efficient and specific reaction joins the ethynyl group with an azide to form a stable 1,2,3-triazole ring. The triazole itself can act as a bioisosteric replacement for an amide bond or other functional groups, providing a powerful tool for linking the pyridinone core to other fragments, such as peptides or sugar moieties, to create complex analogs.

Glaser Coupling: This reaction can be used to dimerize the scaffold, creating symmetrical molecules with extended conjugation.

Through these synthetic strategies, the this compound core can be incorporated into novel structures designed to mimic the shape and functionality of complex natural products, leading to the discovery of new biologically active agents.

Table 4: Synthetic Utility of the 4-Ethynyl Group for Analog Synthesis
ReactionReactant PartnerProduct StructureApplication in Analog Synthesis
Sonogashira CouplingAryl/Vinyl Halide (R-X)Pyridinone-C≡C-RAppending aromatic or unsaturated systems found in natural products.
Click Chemistry (CuAAC)Azide (R-N3)Pyridinone-Triazole-RLinking the scaffold to other molecular fragments (peptides, sugars, etc.) via a stable linker.
Glaser CouplingAnother AlkynePyridinone-C≡C-C≡C-PyridinoneCreation of symmetrical dimeric structures.
Alkyne MetathesisAnother Alkyne (R-C≡C-R)Pyridinone-C≡C-RFormation of new internal alkynes.

Electrochemistry of 4 Ethynylpyridin 2 1h One and Its Derivatives

Redox Behavior and Electron Transfer Pathways

The redox behavior of 4-ethynylpyridin-2(1H)-one is dictated by the inherent electrochemical properties of the pyridin-2(1H)-one scaffold, modulated by the strong electron-withdrawing nature of the 4-ethynyl substituent. The electron transfer pathways are likely to involve the π-system of the heterocyclic ring, with the ethynyl (B1212043) group playing a key role in stabilizing reduced species.

Cyclic Voltammetry and Other Voltammetric Techniques

Cyclic voltammetry (CV) and other voltammetric techniques are powerful tools for investigating the redox processes of organic molecules. For derivatives of 2-pyridone, these techniques have revealed that the electrochemical activity is highly dependent on the molecular structure and the experimental conditions, such as pH. nih.govmdpi.com

Based on these findings, it can be anticipated that this compound will also undergo reduction at a specific potential that can be determined using cyclic voltammetry. The ethynyl group, being electron-withdrawing, is expected to facilitate the acceptance of an electron by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. The exact potential would be influenced by the solvent system and supporting electrolyte used.

The electrochemical oxidation of 2-pyridone derivatives has also been investigated. It has been shown that the presence of a hydroxyl group at the 6-position is a key determinant for electrochemical activity. mdpi.comresearchgate.net The electrooxidation of some 2-pyridone derivatives has been observed to be an irreversible process. mdpi.com For this compound, which possesses the core 2-pyridone structure, an oxidation peak may also be observable, likely corresponding to the oxidation of the pyridinone ring.

The following table summarizes the expected voltammetric behavior of this compound based on data from analogous compounds.

CompoundVoltammetric TechniqueSolvent/ElectrolyteObserved ProcessReported Potential (vs. Fc/Fc+)Inferred Behavior for this compound
4-Cyanopyridine (B195900)Cyclic VoltammetryCH3CN / 0.50 M [NBu4][PF6]Reduction-2.23 V nih.govExpected to undergo reduction at a comparable, potentially less negative, potential due to the electron-withdrawing ethynyl group.
2-Cyanopyridine (B140075)Cyclic VoltammetryCH3CN / 0.50 M [NBu4][PF6]Reduction-2.40 V nih.govHighlights the influence of substituent position on redox potential.
General 2-Pyridone DerivativesCyclic VoltammetryAqueous BufferOxidationDependent on substituentsMay exhibit an irreversible oxidation peak corresponding to the pyridinone ring.

Influence of Molecular Structure on Redox Potentials

The molecular structure, particularly the nature and position of substituents on the pyridinone ring, plays a critical role in determining the redox potentials. Electron-donating groups generally make reduction more difficult (more negative potential) and oxidation easier (less positive potential), while electron-withdrawing groups have the opposite effect. mdpi.com

Furthermore, the tautomeric equilibrium between the pyridin-2(1H)-one and 2-hydroxypyridine (B17775) forms can influence the electrochemical behavior. The pyridinone form is generally the more stable tautomer. The electrochemical properties can also be significantly affected by pH, as deprotonation of the N-H group in the pyridinone ring can occur, leading to an anionic species that is generally more easily oxidized. mdpi.comresearchgate.net

The table below illustrates the expected influence of different substituents on the redox potential of the pyridin-2(1H)-one core.

Substituent at 4-PositionElectronic EffectExpected Impact on Reduction PotentialExpected Impact on Oxidation Potential
-H (unsubstituted)NeutralBaselineBaseline
-CH3 (Alkyl)Electron-donatingMore negativeLess positive
-OCH3 (Alkoxy)Electron-donating (resonance), Electron-withdrawing (inductive)Slightly more negativeSlightly less positive
-Cl (Halogen)Electron-withdrawing (inductive), Electron-donating (resonance)Less negativeMore positive
-CN (Cyano)Strongly electron-withdrawingSignificantly less negative nih.govSignificantly more positive
-NO2 (Nitro)Strongly electron-withdrawingSignificantly less negative rsc.orgSignificantly more positive
-C≡CH (Ethynyl)Electron-withdrawingLess negativeMore positive

Interfacial Phenomena and Electrode Surface Interactions

N-heterocyclic compounds, including pyridines, are known to adsorb on various electrode surfaces. nih.gov The adsorption can occur through the nitrogen lone pair, the π-system of the aromatic ring, or the ethynyl group. For this compound, the presence of multiple potential interaction sites suggests that the orientation of the molecule at the electrode surface could be potential-dependent.

The ethynyl group, with its triple bond, may exhibit specific interactions with certain metal surfaces, potentially leading to polymerization or surface-catalyzed reactions under certain electrochemical conditions. The planarity of the pyridinone ring would facilitate its adsorption on the electrode surface. The solvent and supporting electrolyte can also influence the adsorption behavior by competing for active sites on the electrode surface.

Theoretical Support for Electrochemical Observations

Density Functional Theory (DFT) calculations have become an invaluable tool for complementing experimental electrochemical studies. researchgate.net These theoretical methods can provide detailed insights into the electronic structure of molecules and help rationalize their observed redox behavior.

For substituted pyridines and pyridinones, DFT calculations can be used to:

Calculate Redox Potentials: By computing the Gibbs free energies of the neutral molecule and its reduced or oxidized forms, it is possible to theoretically predict the redox potentials. mdpi.com These calculated potentials can then be correlated with experimental values obtained from techniques like cyclic voltammetry.

Determine Electron Distribution: DFT can be used to visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution of these orbitals provides information about where oxidation (removal of an electron from the HOMO) and reduction (addition of an electron to the LUMO) are most likely to occur. For this compound, the LUMO is expected to have significant contributions from the pyridinone ring and the ethynyl group, confirming the role of the substituent in the reduction process.

Analyze Substituent Effects: Theoretical studies can systematically investigate the effect of different substituents on the electronic properties and redox potentials of the pyridinone core. mdpi.com This allows for a deeper understanding of the structure-property relationships and can guide the design of new derivatives with tailored electrochemical properties.

Elucidate Reaction Mechanisms: DFT calculations can be employed to explore the potential energy surfaces of electrochemical reactions, helping to identify intermediates and transition states in the electron transfer process.

Studies on substituted pyridines have demonstrated a linear correlation between theoretically calculated energies (such as LUMO energies) and experimentally measured reduction potentials. researchgate.net This strong correlation validates the use of theoretical models to predict and understand the electrochemical behavior of these compounds. For this compound, DFT calculations would be instrumental in predicting its redox potentials and understanding the electronic perturbations introduced by the ethynyl group.

Q & A

Q. Table 1. Representative Yields for this compound Derivatives

DerivativeMethodCatalystSolventYield (%)Ref.
4p (CF₃)CHClDMF23
4q (C₃F₇)DNH₄OHEthanol36

Q. Table 2. Biological Activity of Selected Derivatives

CompoundModelEfficacy (vs. Control)p-valueRef.
4pHot-plate (rats)45% latency increase<0.01
5Antimicrobial (E. coli)MIC = 8 µg/mL<0.05

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